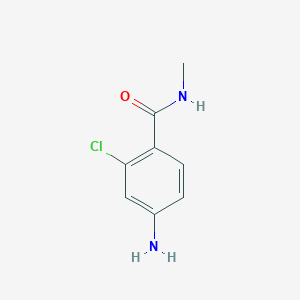

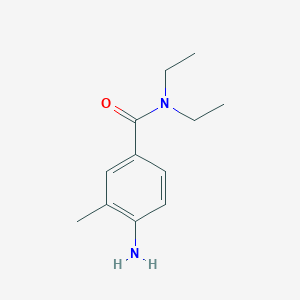

3-chloro-2-(1H-imidazol-1-yl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-chloro-2-(1H-imidazol-1-yl)aniline is a compound with the molecular formula C9H8ClN3 . It is used in proteomics research .

Synthesis Analysis

The synthesis of imidazole derivatives, such as 3-chloro-2-(1H-imidazol-1-yl)aniline, has been a topic of interest in recent years . The synthesis of imidazoles often involves the cyclization of amido-nitriles . The reaction conditions are mild enough for the inclusion of a variety of functional groups, including aryl halides as well as aromatic and saturated heterocycles .Molecular Structure Analysis

The molecular structure of 3-chloro-2-(1H-imidazol-1-yl)aniline consists of an imidazole ring attached to an aniline group with a chlorine atom . The imidazole ring is a five-membered ring with two nitrogen atoms .Chemical Reactions Analysis

Imidazoles are versatile compounds that can undergo a variety of chemical reactions . They are susceptible to both electrophilic and nucleophilic attack . The synthesis of imidazoles often involves the formation of one of the heterocycle’s core bonds .Scientific Research Applications

Therapeutic Potential

Imidazole derivatives show a broad range of chemical and biological properties, making them important synthons in the development of new drugs . They exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Antitumor Activity

Some imidazole derivatives have shown potential as antitumor agents. For example, one study suggested that a certain imidazole derivative may exert antitumor activity by up-regulating Bax, intracellular Ca2+ release, ROS generation, p21, p27 and p53, downregulating Bcl-2, activating caspase-9 and caspase-3 and subsequent cleavage of PARP, and inhibiting CDK activity .

Antifungal Applications

Imidazole derivatives have also been used in antifungal applications. Antifungal tests have been performed on Candida albicans, Microsporum audouinii, Cryptococcus neoformans, and Aspergillus niger .

Synthesis of Functional Molecules

Imidazole derivatives are key components to functional molecules that are used in a variety of everyday applications . The synthesis of substituted imidazoles has seen recent advances, with an emphasis placed on the bonds constructed during the formation of the imidazole .

Development of Novel Drugs

The presence of heterocyclic nuclei in drugs gives high chemotherapeutic values and acts as a remedy for the development of novel drugs . Therefore, imidazole derivatives can be used in the development of new drugs that overcome antimicrobial resistance problems .

Mechanism of Action

Target of Action

3-Chloro-2-(1H-imidazol-1-yl)aniline is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives are known for their broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral activities . .

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure . The compound’s interaction with its targets can lead to a variety of changes, depending on the specific target and the biological context.

Biochemical Pathways

Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities . The downstream effects of these interactions can vary widely, depending on the specific pathway and the biological context.

Pharmacokinetics

The solubility of imidazole derivatives in water and other polar solvents suggests that they may have good bioavailability.

Result of Action

Imidazole derivatives are known to have a broad range of biological activities , suggesting that they can induce a variety of molecular and cellular changes.

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .

Safety and Hazards

The compound 3-chloro-2-(1H-imidazol-1-yl)aniline has several hazard statements associated with it, including H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

properties

IUPAC Name |

3-chloro-2-imidazol-1-ylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c10-7-2-1-3-8(11)9(7)13-5-4-12-6-13/h1-6H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWVVQRPCASJTIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)N2C=CN=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901275247 |

Source

|

| Record name | 3-Chloro-2-(1H-imidazol-1-yl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901275247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

869942-74-5 |

Source

|

| Record name | 3-Chloro-2-(1H-imidazol-1-yl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869942-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-(1H-imidazol-1-yl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901275247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

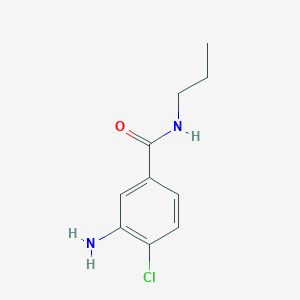

![4-[2-Amino-4-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B1284578.png)

![[3-(2,2,2-Trifluoroethoxy)phenyl]methanamine](/img/structure/B1284615.png)

![1-[2-(Dimethylamino)ethyl]piperidin-4-amine](/img/structure/B1284620.png)